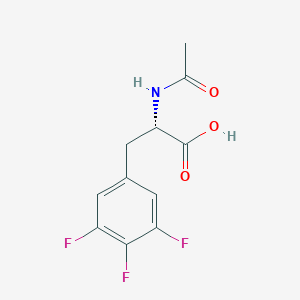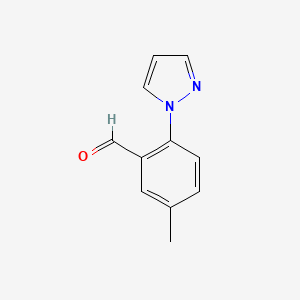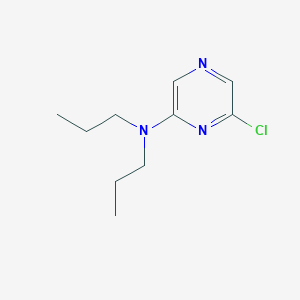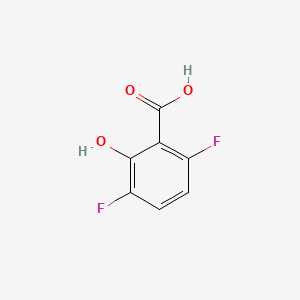
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine: is a fluorinated amino acid derivative with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine typically involves the acetylation of 3,4,5-trifluoro-L-phenylalanine. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to prevent the decomposition of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trifluoro-L-phenylalanine: Lacks the acetyl group but shares the trifluoromethyl group, making it a useful comparison for studying the effects of acetylation.
N-Acetyl-L-phenylalanine: Contains the acetyl group but lacks the trifluoromethyl group, providing insights into the role of fluorination.
Uniqueness
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine is unique due to the combination of the acetyl and trifluoromethyl groups. This dual modification imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
324028-18-4 |
|---|---|
Molekularformel |
C11H10F3NO3 |
Molekulargewicht |
261.2 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI-Schlüssel |
MJBCGFLRYSZAPQ-VIFPVBQESA-N |
SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)











![1-[3-(Methylthio)phenyl]methanamine](/img/structure/B1604444.png)
